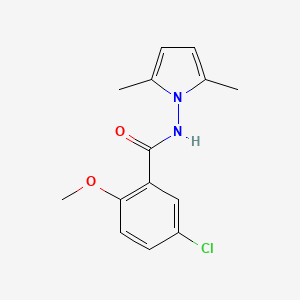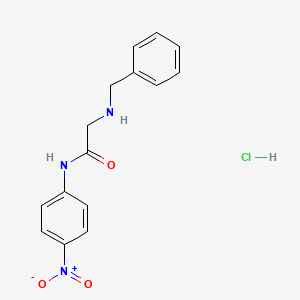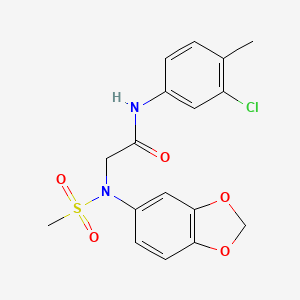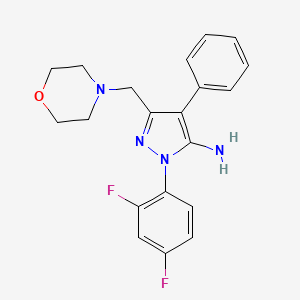
3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, also known as MPMP, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is used in various scientific research applications. MPMP has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation and oxidative stress, and inhibition of acetylcholinesterase activity. This compound has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation and oxidative stress. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, including its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Further studies are needed to determine its safety and efficacy, as well as its potential interactions with other drugs. Additionally, the development of new synthesis methods and modifications of the chemical structure of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and also reduce inflammation and oxidative stress. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-12-8-10-15(11-9-12)20-17(18)16(13(2)19-20)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFAGCLROSFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B4237144.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4237146.png)
![7-(4-methylphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4237165.png)
![N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4237173.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)







